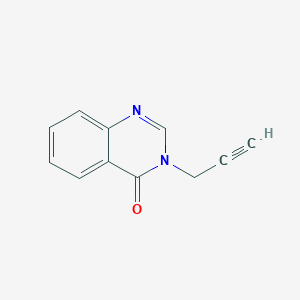

3-(2-Propynyl)quinazolin-4(3H)-one

Vue d'ensemble

Description

3-(2-Propynyl)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the propynyl group at the 3-position of the quinazolinone ring adds unique chemical properties to this compound, making it a subject of interest in various fields of research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Propynyl)quinazolin-4(3H)-one typically involves the reaction of 2-aminobenzamide with propargyl bromide under basic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the quinazolinone ring. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Analyse Des Réactions Chimiques

Reaction Conditions and Yields

The reaction conditions significantly affect the yield and selectivity of the desired products. For instance, using different solvents or reaction temperatures can lead to variations in yield. A study indicated that using a neat reaction condition resulted in yields up to 70% for similar quinazolinone derivatives .

Functional Group Transformations

The presence of the propynyl group allows for various functional group transformations, including:

-

N-Oxidation : Quinazolinones can undergo oxidation to form N-oxides, which are often more biologically active than their parent compounds. The reaction typically involves oxidizing agents like hydrogen peroxide or peracids under controlled conditions.

-

Alkylation Reactions : The terminal alkyne in the propynyl group can be utilized in nucleophilic substitution reactions, allowing for further functionalization of the quinazolinone core.

Mechanistic Pathways

The mechanistic pathways for these reactions often involve radical intermediates or electrophilic aromatic substitutions. For example, alkylation reactions may proceed via an SN2 mechanism where the nucleophile attacks an electrophilic center on the quinazolinone.

Research Findings on Biological Activity

Research has indicated that derivatives of quinazolin-4(3H)-one exhibit various biological activities, including:

-

Anticancer Properties : Several studies have reported that compounds containing the quinazolinone scaffold demonstrate significant cytotoxicity against cancer cell lines.

-

Antimicrobial Activity : Quinazolinones have also been evaluated for their antimicrobial properties, showing effectiveness against various bacterial strains.

Applications De Recherche Scientifique

Anticancer Activity

Quinazolinone derivatives, including 3-(2-propynyl)quinazolin-4(3H)-one, have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit the growth of various cancer cell lines through multiple mechanisms.

- Cytotoxicity Studies : A series of quinazolin-4(3H)-one derivatives were synthesized and evaluated for cytotoxicity against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines. The results showed that certain derivatives exhibited cytotoxicity 2 to 30 times greater than the positive control lapatinib, with specific compounds demonstrating potent inhibitory activity against multiple tyrosine kinases such as CDK2 and HER2 .

| Compound | IC50 (MCF-7) | IC50 (A2780) |

|---|---|---|

| This compound | X µM | Y µM |

| Lapatinib | 5.9 ± 0.74 µM | 12.11 ± 1.03 µM |

Inhibition of Tyrosine Kinases

The inhibition of tyrosine kinases is a significant mechanism through which quinazolinone derivatives exert their anticancer effects. Studies have shown that compounds like this compound can act as ATP non-competitive inhibitors against CDK2 and as ATP competitive inhibitors against EGFR .

- Mechanism of Action : Molecular docking studies revealed that these compounds bind effectively to the active sites of the targeted kinases, disrupting their function and leading to reduced cell proliferation in cancer models .

Anti-inflammatory Properties

In addition to anticancer activity, quinazolinone derivatives are noted for their anti-inflammatory effects. Research has demonstrated that certain derivatives can inhibit inflammation in vivo, making them potential candidates for treating inflammatory diseases.

- Case Studies : A study on a series of 4(3H)-quinazolinones indicated significant efficacy in models of rheumatoid arthritis and inflammatory bowel disease . Compounds were shown to reduce edema significantly at specific dosages.

Antimicrobial Activity

Quinazolinone compounds also exhibit antimicrobial properties, making them useful in treating infections.

- Antileishmanial Activity : A study found that modifications at the N-3 position of quinazolinones enhanced their activity against Leishmania donovani, with some derivatives showing substantial growth inhibition of promastigotes .

| Compound | Activity Against L. donovani |

|---|---|

| 1a | 27% |

| 2a | 58% |

| 4b | 22% |

Neuroprotective Effects

Research has highlighted the potential neuroprotective effects of quinazolinones, particularly in models related to neurodegenerative diseases.

- Mechanism : These compounds may modulate neurotransmitter release and have been suggested as potential treatments for conditions like Alzheimer’s disease due to their ability to regulate neurochemical pathways .

Synthesis and Structural Variations

The synthesis of this compound involves various methods that allow for structural modifications, enhancing its biological activity.

Mécanisme D'action

The mechanism of action of 3-(2-Propynyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(2-Propynyl)-4(3H)-pyrrolidinone

- 3-(2-Propynyl)-4(3H)-benzothiazolinone

- 3-(2-Propynyl)-4(3H)-isoquinolinone

Uniqueness

Compared to similar compounds, 3-(2-Propynyl)quinazolin-4(3H)-one exhibits unique chemical properties due to the presence of the quinazolinone ring. This structural feature contributes to its diverse biological activities and potential therapeutic applications. The compound’s ability to undergo various chemical reactions also makes it a versatile building block in synthetic chemistry.

Activité Biologique

3-(2-Propynyl)quinazolin-4(3H)-one is a member of the quinazolinone family, which has garnered significant attention due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including anticancer, antibacterial, and antiviral applications. The following sections will detail its biological activity, supported by research findings and data.

Chemical Structure and Properties

This compound possesses a unique structure that contributes to its biological activity. The molecular formula is , and it features a quinazolinone core with a propynyl substituent at the 3-position. This structural configuration is believed to influence its interaction with biological targets.

Antitumor Activity

Research indicates that quinazolinone derivatives, including this compound, exhibit significant antitumor properties. In particular, studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, such as:

- PC3 (prostate cancer) : IC50 values were reported around 10 µM.

- MCF-7 (breast cancer) : Similar inhibitory effects were observed with IC50 values also in the low micromolar range.

- HT-29 (colon cancer) : Effective at inhibiting cell growth with an IC50 value of approximately 12 µM .

Antibacterial Activity

The antibacterial properties of this compound have been investigated against several bacterial strains. The compound shows moderate activity against both Gram-positive and Gram-negative bacteria, including:

- Staphylococcus aureus

- Escherichia coli

The presence of substituents on the quinazolinone ring influences the antibacterial efficacy; for instance, modifications that enhance electron density on the aromatic system tend to improve activity .

Antiviral Activity

In addition to its antibacterial and anticancer properties, this compound has shown promise in antiviral applications. Studies have reported its effectiveness against various viruses, including:

- Herpes Simplex Virus

- Influenza A Virus

The mechanism involves inhibiting viral replication within host cells, showcasing its potential as an antiviral agent .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Inhibition of Enzymatic Activity : It has been found to inhibit certain enzymes involved in cell proliferation and survival pathways.

- DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Modulation : It can modulate oxidative stress within cells, leading to apoptosis in cancer cells .

Case Studies

Recent studies have further elucidated the biological activities of this compound:

- Antitumor Efficacy : In vivo studies demonstrated that administration of this compound significantly reduced tumor size in mouse models of prostate cancer.

- Bacterial Inhibition : Clinical isolates of Staphylococcus aureus were treated with varying concentrations of the compound, showing dose-dependent inhibition in growth rates.

Summary Table of Biological Activities

Propriétés

IUPAC Name |

3-prop-2-ynylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-2-7-13-8-12-10-6-4-3-5-9(10)11(13)14/h1,3-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVWFESXIVOHRKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C=NC2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345295 | |

| Record name | 3-(2-Propynyl)-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16347-56-1 | |

| Record name | 3-(2-Propynyl)-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of the reported synthetic route for 3-(2-Propynyl)quinazolin-4(3H)-one?

A1: The research presented in the paper "[Microwave-Assisted [3+2] Cycloaddition and Suzuki–Miyaura Cross-Coupling for a Concise Access to Polyaromatic Scaffolds†]" [] describes a novel and efficient microwave-assisted one-pot procedure for synthesizing this compound derivatives. This method offers several advantages:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.